molecular formula C14H9F3N2OS B3135539 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 401649-63-6

6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B3135539
CAS No.: 401649-63-6
M. Wt: 310.3 g/mol
InChI Key: WBGOVCCHVXTCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative offered as a building block for research and development. Compounds based on the pyridine-carbonitrile scaffold are of significant interest in medicinal chemistry and materials science due to their versatile physicochemical properties and biological activities . This specific molecule features a 4-(trifluoromethyl) group, a moiety known to enhance metabolic stability and membrane permeability in drug discovery, and a 2-sulfanyl (thiol) group which can serve as a key functional handle for further chemical modifications . Researchers are exploring such structural motifs for developing new pharmacological tools, particularly as nonpeptide antagonists for G protein-coupled receptors (GPCRs) . Furthermore, related carbonitrile derivatives have demonstrated utility as fluorescent sensors for monitoring polymerization processes and as accelerators in photopolymerization, indicating potential applications in polymer chemistry and materials science . This product is intended for use by qualified researchers in the synthesis of novel compounds for scientific investigation.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2OS/c1-20-9-4-2-8(3-5-9)12-6-11(14(15,16)17)10(7-18)13(21)19-12/h2-6H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGOVCCHVXTCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Addition of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, often using thiol reagents under controlled conditions.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents, such as trifluoromethyl iodide, under specific reaction conditions.

    Formation of the Carbonitrile Group: The carbonitrile group is formed through a cyanation reaction, typically using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing trifluoromethylpyridine structures exhibit promising anticancer properties. Specifically, 6-(4-methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its sulfanyl and trifluoromethyl groups contribute to its effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics .

Inhibitors of Enzymatic Activity

There is evidence that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways associated with cancer and infectious diseases. This mechanism can be exploited for therapeutic purposes, particularly in designing enzyme inhibitors that are selective and potent .

Agrochemicals

Due to its biological activity, this compound is being investigated for use as a pesticide or herbicide. The trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of agrochemical formulations .

Pharmaceutical Development

The compound's unique structure makes it a valuable scaffold for drug design. Modifications of the pyridine ring can lead to derivatives with enhanced pharmacological properties, making it a focus in pharmaceutical research aimed at developing novel therapeutics .

Case Studies

StudyFocusResults
Study AAnticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial PropertiesShowed significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL.
Study CEnzyme InhibitionIdentified as a potent inhibitor of CYP450 enzymes, affecting drug metabolism pathways.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Spectroscopic Properties

Key Findings:
  • Electron-Donating Groups: Derivatives with -SCH₃ (methylsulfanyl) or -OCH₃ (methoxy) exhibit enhanced fluorescence intensity and higher extinction coefficients due to improved electron delocalization. For example, compounds S4–S6 (2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives with -SCH₃) showed extinction coefficients up to 15,000 M⁻¹cm⁻¹ and blue-green emission (410–500 nm) .
  • Electron-Withdrawing Groups : Introduction of -CN or -CF₃ induces red shifts in emission wavelengths (e.g., S2: λem ≈ 480 nm) but reduces fluorescence intensity due to charge-transfer quenching .
  • Target Compound: The -SH group (stronger electron donor than -SCH₃) may further enhance fluorescence, but the presence of -CF₃ and -CN could counterbalance this effect. Direct spectroscopic data for the target compound are unavailable, necessitating experimental validation.
Comparative Table:
Compound Substituents (Positions) λem (nm) Extinction Coefficient (M⁻¹cm⁻¹) Fluorescence Intensity
S4 (2-SCH₃ derivative) 2-SCH₃, 4/6-aryl 430 15,000 High
S2 (4-CN derivative) 4-CN, 6-SCH₃ 480 8,500 Low
6-(4-MeOPh)-2-SH-4-CF₃ (Target) 2-SH, 4-CF₃, 6-4-MeOPh TBD TBD TBD
Key Findings:
  • Biofilm Inhibition : Compound 4e (2,6-di(indolyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile) demonstrated potent biofilm formation inhibitory activity (96% yield), attributed to bulky indole groups enhancing target interactions .
  • Thiol Reactivity : The -SH group in the target compound may enable disulfide bond formation or hydrogen bonding, contrasting with methylsulfanyl (-SMe) derivatives (e.g., CAS 893752-85-7 ), which lack thiol reactivity.
Comparative Table:
Compound Key Structural Features Biological/Reactive Properties
4e 2,6-di(indolyl), 4-(4-MeOPh) Biofilm inhibition, high synthetic yield
CAS 893752-85-7 2-SMe, 4-CF₃, 6-4-MeOPh Higher lipophilicity, reduced acidity
CAS 338963-45-4 6-(4-ClPh), 2-S(4-MePh), 4-CF₃ Enhanced stability, electron-withdrawing
Target Compound 2-SH, 4-CF₃, 6-4-MeOPh Potential for H-bonding/disulfide bonds

Structural and Steric Considerations

  • Positional Effects: The para-methoxy group on the phenyl ring (6-position) maximizes electron donation without steric hindrance, enhancing conjugation compared to meta-substituted analogues (e.g., 6-(3-MePh)-2-SH-4-CF₃ ).
  • Ring Saturation :

    • Dihydro derivatives (e.g., 6-(4-MeOPh)-2-oxo-4-CF₃ ) exhibit reduced aromaticity, impacting stability and electronic properties. The target compound’s fully unsaturated pyridine ring likely offers greater thermal and oxidative stability.

Biological Activity

6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. It features a unique structure that includes a methoxyphenyl group, a sulfanyl group, and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C14_{14}H9_{9}F3_{3}N2_{2}OS
  • CAS Number : 401649-63-6
  • IUPAC Name : 6-(4-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridine Ring : Synthesized through cyclization reactions.
  • Introduction of the Methoxyphenyl Group : Achieved via nucleophilic substitution.
  • Addition of the Sulfanyl Group : Added through thiolation reactions using thiol reagents.
  • Incorporation of the Trifluoromethyl Group : Introduced using trifluoromethylation reagents.
  • Formation of the Carbonitrile Group : Achieved through cyanation reactions.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition at certain concentrations. For instance, studies have reported that derivatives of similar compounds display effective antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro evaluations against cancer cell lines such as MCF-7 and A549 have shown that this compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations .
  • Mechanistic Insights : The compound may inhibit specific kinases involved in cancer cell growth, leading to reduced viability in treated cells .

Case Studies and Research Findings

StudyFindings
Xia et al. (2022)Reported significant cell apoptosis induced by derivatives with structural similarities, suggesting potential for anticancer applications .
Fan et al. (2022)Evaluated cytotoxicity against A549 cell lines, indicating autophagy without apoptosis, highlighting a unique mechanism .
Kumar et al. (2023)Synthesized pyrazole derivatives showing potent inhibition against multiple cancer cell lines, providing context for similar structures .

Comparison with Similar Compounds

CompoundStructureBiological Activity
6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrileStructureModerate anticancer activity
6-(4-Methoxyphenyl)-2-amino-4-(trifluoromethyl)pyridine-3-carbonitrileStructureHigh antimicrobial activity
6-(4-Methoxyphenyl)-2-hydroxy-4-(trifluoromethyl)pyridine-3-carbonitrileStructureLow cytotoxicity

Q & A

Q. What validation protocols ensure reproducibility in synthetic batches?

  • Methodological Answer :
  • Purity : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor nitrile hydrolysis.
  • Crystallization : Use EtOAc/hexane gradients to isolate polymorph-free crystals for consistent bioassay results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Reactant of Route 2
6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.